4-Benzyloxy-1-butanol
Overview
Description
4-Benzyloxy-1-butanol is an organic compound with the molecular formula C11H16O2. It is a colorless to slightly yellow liquid with a fragrant odor. This compound is known for its moderate solubility in organic solvents such as alcohols and ethers, while being practically insoluble in water . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known to interact with various molecules in diverse ways .
Mode of Action
While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor . This enables interactions with various molecules in diverse ways. These interactions can lead to the formation of novel compounds and the modification of existing ones .
Biochemical Pathways
It has been used as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols .
Pharmacokinetics
It is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , which may influence its bioavailability.
Result of Action
It is known to enable the formation of novel compounds and the modification of existing ones through its interactions as a proton donor .
Action Environment
Its solubility in both water and organic solvents suggests that it may exhibit adaptability in various environments.
Biochemical Analysis
Biochemical Properties
While the precise mechanism of action for 4-Benzyloxy-1-butanol remains partially elusive, it is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones .
Cellular Effects
It is known that this compound can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Molecular Mechanism
It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones .
Preparation Methods
4-Benzyloxy-1-butanol can be synthesized starting from butane-1,4-diol. The synthetic route involves the reaction of butane-1,4-diol with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents like tetrahydrofuran or dimethylformamide.
Reaction Time: Several hours to ensure complete conversion.
In industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-Benzyloxy-1-butanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzyloxybutanal using oxidizing agents such as Dess-Martin periodinane.
Reduction: The compound can be reduced to form 4-benzyloxybutane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Dess-Martin periodinane, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dimethylformamide.
Major products formed from these reactions include 4-benzyloxybutanal, 4-benzyloxybutane, and 4-benzyloxy-1-bromobutane .
Scientific Research Applications
4-Benzyloxy-1-butanol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Benzyloxy-1-butanol can be compared with other similar compounds, such as:
3-Benzyloxy-1-propanol: Similar in structure but with a shorter carbon chain.
2-(Benzyloxy)ethanol: Contains a benzyloxy group attached to a two-carbon chain.
4-Bromo-1-butanol: Similar in structure but with a bromine atom instead of a benzyloxy group
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-phenylmethoxybutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROJDFHUXSBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340167 | |
Record name | 4-Benzyloxy-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-14-4 | |
Record name | 4-Benzyloxybutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4541-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxy-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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